molecular formula C12H12F3NO2 B1359268 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one CAS No. 681508-68-9

1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one

Cat. No.: B1359268
CAS No.: 681508-68-9
M. Wt: 259.22 g/mol
InChI Key: JYWJACOTBDYONF-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core substituted at the 1-position with a 4-(trifluoromethoxy)phenyl group. Its molecular formula is C₁₂H₁₂F₃NO₂, with a molecular weight of 259.23 g/mol. The trifluoromethoxy (-OCF₃) group enhances lipophilicity and metabolic stability, making the compound a promising candidate in medicinal chemistry for drug discovery, particularly in targeting central nervous system (CNS) disorders or infectious diseases .

Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c13-12(14,15)18-11-3-1-9(2-4-11)16-7-5-10(17)6-8-16/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWJACOTBDYONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630383
Record name 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681508-68-9
Record name 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(trifluoromethoxy)phenyl]piperidin-4-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with piperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups attached to the phenyl or piperidinone rings .

Scientific Research Applications

1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility/LogP Notable Features Reference
1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one C₁₂H₁₂F₃NO₂ 259.23 4-(Trifluoromethoxy)phenyl, ketone Moderate lipophilicity High metabolic stability, CNS potential
1-(3-Trifluoromethyl-phenyl)-piperidin-4-one C₁₂H₁₂F₃NO 243.23 3-Trifluoromethylphenyl Higher LogP Enhanced electron-withdrawing effects
1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one C₁₁H₁₁F₃N₂O 244.21 Pyridinyl, trifluoromethyl Improved solubility Nitrogen atom enhances polarity
Quinazoline derivative () C₂₂H₁₆F₃NO₃S 431.43 4-(Trifluoromethoxy)phenyl, thio Low aqueous solubility Antiviral (EC₅₀: 213.5 μg/mL)
1-[(3-Fluorophenyl)acetyl]piperidin-4-one C₁₃H₁₄FNO₂ 235.25 3-Fluorophenyl, acetyl Moderate LogP Acetyl group for derivatization

Key Observations :

  • Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group in the target compound provides better metabolic stability compared to the trifluoromethyl (-CF₃) group due to reduced oxidative metabolism .
  • Functional Groups : The ketone in piperidin-4-one allows for further chemical modifications (e.g., reduction to piperidine in ), while acetyl or sulfonyl groups () alter reactivity and binding interactions.

Biological Activity

1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one, known by its CAS number 681508-68-9, is a compound that has garnered attention in pharmacological research due to its potential biological activity. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several chemical reactions, often starting with piperidine derivatives. The trifluoromethoxy group is introduced through electrophilic aromatic substitution, which enhances the compound's lipophilicity and biological activity.

Synthetic Route

  • Starting Materials : Piperidine and 4-trifluoromethoxybenzaldehyde.
  • Reaction Conditions : The reaction is generally carried out under acidic or basic conditions to facilitate the formation of the piperidinone structure.

The biological activity of this compound is largely attributed to its interaction with various molecular targets in biological systems. The trifluoromethoxy group significantly increases the compound's hydrophobicity, allowing it to interact effectively with cell membranes and proteins.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities, including:

  • Anti-inflammatory Activity : Studies have shown that derivatives of this compound can inhibit soluble epoxide hydrolase (sEH), which is implicated in inflammatory processes. For example, TPPU (a related compound) has been shown to decrease infarct volume and improve neurological outcomes in animal models of stroke .
  • Neuroprotective Effects : In models of neurodegeneration, compounds similar to this compound have demonstrated protective effects against neuronal damage induced by toxins like MPTP .
  • Antiviral Activity : Some derivatives have shown promise against viral infections, particularly HIV-1 and HSV-1. In vitro studies report moderate protection against these viruses .

Case Study 1: Neuroprotection in Stroke Models

In a study involving transient middle cerebral artery occlusion in rats, treatment with sEH inhibitors similar to this compound resulted in significant reductions in infarct size and improved sensorimotor function post-stroke .

Case Study 2: Antiviral Efficacy

A set of piperidine derivatives was evaluated for antiviral activity against HIV-1. Among them, compounds featuring the trifluoromethoxy substitution exhibited enhanced antiviral properties compared to their non-substituted counterparts .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTest SystemOutcome
Anti-inflammatoryRat modelReduced infarct volume
NeuroprotectiveMouse modelImproved sensorimotor function
AntiviralHIV-1Moderate protection observed
AntibacterialVarious strainsVariable efficacy across compounds

Table 2: Comparison of Biological Activities

Compound NameIC50 (nM)Activity Type
This compound0.9sEH inhibitor
Related Compound (TPPU)<10Neuroprotection
Piperidine Derivative A54Antiviral

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